1(3H)-Isobenzofuranone, 3,3-bis(phenylmethyl)-
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Overview
Description
1(3H)-Isobenzofuranone, 3,3-bis(phenylmethyl)- is a chemical compound known for its unique structure and properties It is a derivative of isobenzofuranone, featuring two phenylmethyl groups attached to the third carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1(3H)-Isobenzofuranone, 3,3-bis(phenylmethyl)- typically involves the reaction of isobenzofuranone with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent recovery and recycling methods are employed to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
1(3H)-Isobenzofuranone, 3,3-bis(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1(3H)-Isobenzofuranone, 3,3-bis(phenylmethyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with therapeutic potential.
Mechanism of Action
The mechanism of action of 1(3H)-Isobenzofuranone, 3,3-bis(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological activities .
Comparison with Similar Compounds
Similar Compounds
- 3,3-Bis(2-methyl-1-octyl-1H-indol-3-yl)isobenzofuran-1(3H)-one
- 3,3-Bis(indolyl)methanes
- Isatin derivatives
Uniqueness
1(3H)-Isobenzofuranone, 3,3-bis(phenylmethyl)- is unique due to its specific substitution pattern and the presence of two phenylmethyl groups. This structural feature imparts distinct reactivity and properties compared to other similar compounds.
Properties
CAS No. |
10139-61-4 |
---|---|
Molecular Formula |
C22H18O2 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
3,3-dibenzyl-2-benzofuran-1-one |
InChI |
InChI=1S/C22H18O2/c23-21-19-13-7-8-14-20(19)22(24-21,15-17-9-3-1-4-10-17)16-18-11-5-2-6-12-18/h1-14H,15-16H2 |
InChI Key |
FANDOQBFFGRVRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2(C3=CC=CC=C3C(=O)O2)CC4=CC=CC=C4 |
Origin of Product |
United States |
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